

# A Head-to-Head Battle in Diabetic Nephropathy: APX-115 vs. GKT137831

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the preclinical evidence for two leading NADPH oxidase inhibitors in the treatment of diabetic kidney disease.

In the landscape of therapeutic development for diabetic nephropathy, the inhibition of NADPH oxidase (Nox) enzymes has emerged as a promising strategy to combat the oxidative stress that drives renal injury. Two front-runners in this class, the pan-Nox inhibitor **APX-115** and the dual Nox1/4 inhibitor GKT137831, have garnered significant attention. This guide provides a detailed comparison of their performance in preclinical models of diabetic nephropathy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## Mechanism of Action: A Broad Spectrum vs. Targeted Approach

APX-115 is a first-in-class, orally active pan-Nox inhibitor, demonstrating inhibitory activity against multiple Nox isoforms, including Nox1, Nox2, and Nox4.[1][2][3] This broad-spectrum inhibition is thought to address the multifaceted nature of diabetic nephropathy, where various Nox isoforms are implicated in the pathology of different renal cell types.[4] In contrast, GKT137831 is a dual inhibitor that specifically targets Nox1 and Nox4, the two isoforms predominantly expressed in the kidney and implicated in fibrotic and inflammatory pathways.[5]



The rationale for pan-Nox inhibition with **APX-115** lies in the overlapping expression and roles of different Nox isoforms in the kidney.[4] Studies suggest that targeting multiple isoforms may provide a more comprehensive therapeutic effect than selective inhibition.[4][7] Conversely, the targeted approach of GKT137831 aims to minimize potential off-target effects by focusing on the key pathological drivers of diabetic kidney disease.

## **Preclinical Efficacy: A Comparative Analysis**

Multiple preclinical studies have evaluated the therapeutic potential of **APX-115** and GKT137831 in various animal models of diabetic nephropathy, including streptozotocin (STZ)-induced type 1 diabetes models and db/db mice, a model of type 2 diabetes.

# **Key Efficacy Parameters in Rodent Models of Diabetic Nephropathy**



| Parameter                              | Animal<br>Model              | APX-115                       | GKT137831                                                 | Key<br>Findings                                                                                | Reference |
|----------------------------------------|------------------------------|-------------------------------|-----------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| Albuminuria                            | STZ-induced<br>diabetic mice | Markedly<br>decreased         | Significantly<br>reduced                                  | Both compounds effectively reduced urinary albumin excretion, a key marker of kidney damage.   | [1][5]    |
| db/db mice                             | Decreased                    | Not specified                 | APX-115<br>demonstrated<br>a reduction in<br>albuminuria. | [7]                                                                                            |           |
| Glomerular<br>Filtration<br>Rate (GFR) | STZ-induced<br>diabetic mice | Attenuated<br>hyperfiltration | Not specified                                             | APX-115 was shown to normalize the increased GFR characteristic of early diabetic nephropathy. | [1]       |
| Oxidative<br>Stress                    | STZ-induced<br>diabetic mice | Attenuated                    | Reduced                                                   | Both inhibitors effectively lowered markers of oxidative stress in the diabetic kidney.        | [1][5]    |



| db/db mice             | Decreased<br>plasma 8-<br>isoprostane           | Not specified                                                                                  | APX-115 reduced systemic oxidative stress.                          | [7]                                                        |        |
|------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------------------|--------|
| Fibrosis               | STZ-induced<br>diabetic mice                    | Inhibited collagen deposition and expression of fibrotic markers (TGF-\beta1, fibronectin)     | Reduced<br>expression of<br>fibronectin<br>and type IV<br>collagen  | Both compounds showed potent antifibrotic effects.         | [1][5] |
| Inflammation           | STZ-induced<br>diabetic mice                    | Reduced macrophage infiltration and expression of inflammatory markers (TNF- $\alpha$ , MCP-1) | Attenuated<br>macrophage<br>infiltration                            | Both agents demonstrated anti-inflammatory properties.     | [1][5] |
| db/db mice             | Decreased<br>F4/80<br>infiltration in<br>kidney | Not specified                                                                                  | APX-115 reduced macrophage infiltration in a type 2 diabetes model. | [7]                                                        |        |
| Mesangial<br>Expansion | db/db mice                                      | Significantly improved                                                                         | Did not<br>significantly<br>improve                                 | A direct<br>comparison<br>showed APX-<br>115 to be<br>more | [4][7] |



effective in reducing mesangial expansion.

## **Signaling Pathways**

The renoprotective effects of **APX-115** and GKT137831 are mediated through the inhibition of Nox-dependent signaling pathways that contribute to inflammation, fibrosis, and cellular damage in the diabetic kidney.



Click to download full resolution via product page

Caption: Mechanism of Nox inhibition in diabetic nephropathy.

## **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the comparative studies of **APX-115** and GKT137831.

### **STZ-Induced Diabetic Mouse Model**



Click to download full resolution via product page

Caption: Workflow for the STZ-induced diabetic mouse model.

Diabetes Induction: Diabetes was induced in C57BL/6J mice by intraperitoneal injections of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.[1] Blood glucose levels were monitored, and mice with levels above 250 mg/dL were considered diabetic and included in the study.[1]



Treatment: Diabetic mice were randomly assigned to receive daily oral gavage of either vehicle, **APX-115** (60 mg/kg), or losartan (1.5 mg/kg) for 12 weeks.[1]

Outcome Measures: At the end of the treatment period, various parameters were assessed, including urinary albumin excretion, creatinine clearance, plasma cystatin C, and markers of oxidative stress, inflammation, and fibrosis in kidney tissue.[1]

### db/db Mouse Model

A similar experimental design was employed in db/db mice, a genetic model of type 2 diabetes. Eight-week-old db/db mice were treated with **APX-115** (60 mg/kg/day) or GKT137831 (at a comparable dose) via oral gavage for 12 weeks.[7] The study endpoints were similar to those in the STZ model, with a particular focus on mesangial expansion.[7]

## **Clinical Development**

GKT137831 has progressed to Phase 2 clinical trials for diabetic kidney disease in patients with type 1 and type 2 diabetes.[8][9][10] These trials are designed to evaluate the safety and efficacy of GKT137831 in reducing albuminuria in patients already receiving standard of care. [8][9] Information on the clinical trial status of **APX-115** for diabetic nephropathy is less publicly available, though it has also been undergoing clinical evaluation.[6]

### Conclusion

Both APX-115 and GKT137831 have demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy by effectively targeting NADPH oxidase-mediated oxidative stress, inflammation, and fibrosis. While both compounds show promise, the pan-Nox inhibitor APX-115 has shown some advantages in specific pathological features, such as reducing mesangial expansion in a head-to-head comparison.[4][7] The broader inhibitory profile of APX-115 may offer a more comprehensive therapeutic benefit in the complex pathology of diabetic kidney disease.[4] However, the more targeted approach of GKT137831 may present a different safety and efficacy profile. The ongoing clinical trials for GKT137831 and the further clinical development of APX-115 will be critical in determining their ultimate roles in the management of diabetic nephropathy. Researchers and clinicians eagerly await the results of these trials to translate these promising preclinical findings into tangible benefits for patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A physician-initiated double-blind, randomised, placebo-controlled, phase 2 study
  evaluating the efficacy and safety of inhibition of NADPH oxidase with the first-in-class Nox1/4 inhibitor, GKT137831, in adults with type 1 diabetes and persistently elevated urinary
  albumin excretion: Protocol and statistical considerations PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Pre-clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle in Diabetic Nephropathy: APX-115 vs. GKT137831]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2423854#apx-115-vs-gkt137831-in-treating-diabetic-nephropathy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com